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Compound of Interest

Compound Name: Oxazole-2-carboxylic acid

Cat. No.: B048676 Get Quote

Disclaimer: Direct, experimentally verified spectroscopic data for oxazole-2-carboxylic acid is

not readily available in public databases and literature. This guide provides a comprehensive

overview of the expected spectroscopic characteristics based on data from closely related

compounds, including oxazole, ethyl oxazole-2-carboxylate, and oxazole-4-carboxylic acid. The

presented data serves as a reference and predictive guide for researchers and scientists in the

field of drug development.

Introduction
Oxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal

chemistry and drug development due to the prevalence of the oxazole motif in a wide range of

biologically active molecules. Understanding its structural and electronic properties through

spectroscopic analysis is crucial for its application in synthesis and as a building block for novel

therapeutic agents. This technical guide summarizes the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for oxazole-2-carboxylic
acid, provides detailed experimental protocols for acquiring such data, and illustrates the

general workflow for spectroscopic analysis.

Spectroscopic Data
The following tables present a summary of spectroscopic data for oxazole and related

substituted oxazoles to provide a basis for predicting the spectral characteristics of oxazole-2-
carboxylic acid.
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Table 1: 1H NMR Spectroscopic Data

Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

Oxazole[1] CDCl3
7.95 (s, 1H, H2), 7.69 (s, 1H,

H5), 7.09 (s, 1H, H4)

Ethyl Oxazole-2-carboxylate

(Predicted)
CDCl3

~8.2 (s, 1H, H5), ~7.4 (s, 1H,

H4), 4.4 (q, 2H, CH2), 1.4 (t,

3H, CH3)

Oxazole-4-carboxylic acid[2] - No data available

Oxazole-2-carboxylic acid

(Estimated)
DMSO-d6

~13.5 (br s, 1H, COOH), ~8.4

(s, 1H, H5), ~7.8 (s, 1H, H4)

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ, ppm)

Oxazole[1] CDCl3
150.6 (C2), 138.1 (C5), 125.5

(C4)

Ethyl Oxazole-2-carboxylate

(Predicted)
CDCl3

~160 (C=O), ~145 (C2), ~142

(C5), ~128 (C4), ~62 (CH2),

~14 (CH3)

Oxazole-4-carboxylic acid[2] - No data available

Oxazole-2-carboxylic acid

(Estimated)
DMSO-d6

~162 (COOH), ~147 (C2),

~144 (C5), ~130 (C4)

Table 3: IR Spectroscopic Data
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Compound Functional Group
Characteristic Absorption
(cm-1)

Oxazole[1][3] C=N stretch ~1580

C-O-C stretch ~1100-1050

C-H stretch (aromatic) ~3150-3100

Carboxylic Acid (general)[4] O-H stretch 3300-2500 (broad)

C=O stretch 1760-1690

C-O stretch 1320-1210

Oxazole-2-carboxylic acid

(Predicted)
O-H stretch ~3100-2500 (broad)

C=O stretch ~1720

C=N stretch ~1585

C-O-C stretch ~1100

Table 4: Mass Spectrometry Data

Compound Ionization Mode
Key Fragments (m/z) and
Interpretation

Oxazole[1] EI
69 [M]+, 41 [M-CO]+, 40 [M-

HCN]+

Oxazole-2-carboxylic acid

(Predicted)
ESI- 112 [M-H]-, 68 [M-H-CO2]-

EI
113 [M]+, 69 [M-CO2]+, 41 [M-

CO2-CO]+

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
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3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical and

should be one in which the analyte is highly soluble and does not have overlapping signals

with the analyte's protons of interest.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.

1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a spectral width of approximately 16 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural

abundance of 13C, a larger number of scans and a longer acquisition time are typically

required.

3.2. Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1. A

background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the

sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1
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µg/mL). For Electron Ionization (EI), the sample is typically introduced via a direct insertion

probe or a gas chromatograph.

Instrumentation: A mass spectrometer equipped with an appropriate ion source (ESI or EI)

and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Data Acquisition:

ESI: The sample solution is infused into the ion source. Spectra are typically acquired in

both positive and negative ion modes to observe the protonated molecule [M+H]+ and the

deprotonated molecule [M-H]-, respectively.

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing

fragmentation. The resulting mass spectrum shows the molecular ion [M]+ and a series of

fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like oxazole-2-carboxylic acid.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic

compound.
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This guide provides a foundational understanding of the expected spectroscopic properties of

oxazole-2-carboxylic acid. Researchers are encouraged to acquire experimental data on their

synthesized samples and use this guide as a reference for data interpretation and structural

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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